molecular formula C11H11FN2OS B2774294 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone CAS No. 2034295-97-9

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone

Cat. No. B2774294
CAS RN: 2034295-97-9
M. Wt: 238.28
InChI Key: HDKBOOZAIUJXKV-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone, also known as AZD7594, is a novel compound that has been synthesized for potential use in scientific research. It belongs to the class of bicyclic compounds and has a molecular weight of 331.4 g/mol.

Scientific Research Applications

Synthesis and Characterization

Novel methodologies in the synthesis of azabicyclic compounds have been explored, demonstrating the versatility of these structures in organic synthesis. For instance, research on the stereoselective syntheses of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes showcases the potential for creating diverse functionalized compounds through rearrangements initiated by Selectfluor and Deoxo-Fluor (Krow et al., 2004). Another study highlights the synthesis of 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes, further illustrating the potential for nucleophilic displacement in creating diverse functionalized azabicyclic compounds (Krow et al., 2009).

Antibacterial Applications

The antibacterial spectrum of β-lactams has been extended through the use of β-lactamase inhibitors like CP-45,899, showcasing the role of azabicyclic structures in enhancing the efficacy of antibiotic therapies (English et al., 1978). Additionally, the synthesis and antibacterial activity of thiazolopyrazine-incorporated tetracyclic quinolone antibacterials demonstrate the integration of azabicyclic and heterocyclic components to target resistant bacterial strains (Inoue et al., 1994).

Drug Design and Synthesis

The synthesis of novel 2-Thia-5-azabicyclo[2.2.1]heptan-3-one derivatives from trans-4-hydroxy-L-proline showcases the creative approaches in drug design and synthesis, emphasizing the role of azabicyclic structures in medicinal chemistry (Yuan Zhe-dong, 2013).

properties

IUPAC Name

(5-fluoropyridin-3-yl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2OS/c12-8-1-7(3-13-4-8)11(15)14-5-10-2-9(14)6-16-10/h1,3-4,9-10H,2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKBOOZAIUJXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-fluoropyridin-3-yl)methanone

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